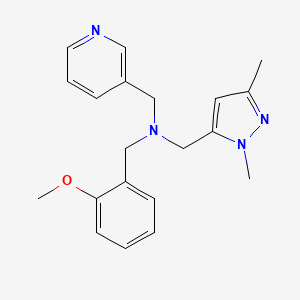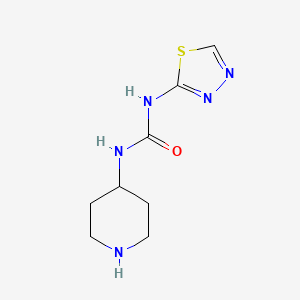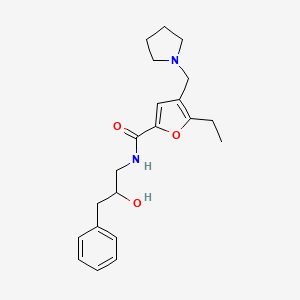![molecular formula C14H16N8O B5901556 1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea](/img/structure/B5901556.png)
1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the triazole derivative with an isocyanate or carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea has various scientific research applications, including:
Pharmaceuticals: Potential use as an antifungal, antibacterial, or anticancer agent due to its triazole structure.
Agrochemicals: Application as a fungicide or herbicide in agricultural settings.
Materials Science: Use in the development of advanced materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways Involved: Inhibition of specific biochemical pathways, such as ergosterol synthesis in fungi or DNA replication in bacteria.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
Fluconazole: A triazole antifungal agent used in medicine.
Tebuconazole: A triazole fungicide used in agriculture.
Uniqueness
1-(1,5-Dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea is unique due to its specific substitution pattern and urea linkage, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Propiedades
IUPAC Name |
1-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c1-10-18-13(20-21(10)2)19-14(23)16-7-11-4-3-5-12(6-11)22-9-15-8-17-22/h3-6,8-9H,7H2,1-2H3,(H2,16,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNLYSHCPWGBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)NC(=O)NCC2=CC(=CC=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,3-dihydro-1-benzofuran-5-ylmethyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5901475.png)
![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5901483.png)
![4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)
![N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)
![2-(2-aminopyrimidin-5-yl)-8-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B5901515.png)

![3-methoxy-2-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}phenol](/img/structure/B5901523.png)

![4'-(3,3-dimethylbutyl)-1-[(1-methylcyclopropyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5901530.png)

![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
